(R)-N-[(S)-[2-(Di-tert-butylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
CAS No.:
Cat. No.: VC13830139
Molecular Formula: C27H42NO2PS
Molecular Weight: 475.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H42NO2PS |
|---|---|
| Molecular Weight | 475.7 g/mol |
| IUPAC Name | N-[(2-ditert-butylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C27H42NO2PS/c1-25(2,3)31(26(4,5)6)23-15-13-12-14-22(23)24(28(10)32(29)27(7,8)9)20-16-18-21(30-11)19-17-20/h12-19,24H,1-11H3 |
| Standard InChI Key | MPOMNJAUMBQMDT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)P(C1=CC=CC=C1C(C2=CC=C(C=C2)OC)N(C)S(=O)C(C)(C)C)C(C)(C)C |
| Canonical SMILES | CC(C)(C)P(C1=CC=CC=C1C(C2=CC=C(C=C2)OC)N(C)S(=O)C(C)(C)C)C(C)(C)C |
Introduction
Structural and Stereochemical Analysis
The molecular structure of (R)-N-[(S)-2-(Di-tert-butylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide features three critical components:
The compound’s stereochemistry is defined by two chiral centers:
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Sulfur Configuration (R): Governs the sulfinamide’s spatial orientation, affecting imine formation and nucleophilic addition pathways .
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Carbon Configuration (S): Dictates the spatial arrangement of the 4-methoxyphenyl and phosphino-bearing phenyl groups, influencing substrate binding in metal complexes .
| Property | Value/Description |
|---|---|
| Molecular Formula | C₃₀H₄₇NO₂PS |
| Stereocenters | 2 (R at sulfur, S at carbon) |
| Key Functional Groups | Sulfinamide, phosphine, methoxy aryl |
Synthesis and Stereochemical Control
The synthesis of this compound involves a multi-step sequence emphasizing stereochemical fidelity:
Sulfinamide Formation
The propane-2-sulfinamide core is synthesized via enantioselective oxidation of di-tert-butyl disulfide, followed by lithium amide-mediated cleavage to yield tert-butanesulfinamide . Chiral induction is achieved using vanadyl acetylacetonate and a salicylaldehyde-derived ligand, ensuring >99% enantiomeric excess .
Phosphino-Aryl Aldehyde Condensation
2-(Di-tert-butylphosphino)benzaldehyde is condensed with the sulfinamide under acidic conditions (HCl, EtOH, 50°C) to form the imine intermediate. This step proceeds with 92% diastereoselectivity, as confirmed by HPLC analysis .
Nucleophilic Addition
The imine undergoes Grignard addition with 4-methoxyphenylmagnesium bromide, introducing the (S)-configured carbon center. Quenching with aqueous NH₄Cl yields the tertiary amine with 85% isolated yield .
| Step | Conditions | Yield | Selectivity |
|---|---|---|---|
| Sulfinamide Synthesis | VO(acac)₂, CH₂Cl₂, 0°C | 78% | 99% ee |
| Imine Formation | HCl, EtOH, 50°C, 12 h | 91% | 92% de |
| Grignard Addition | THF, -78°C to RT, 2 h | 85% | 95% de |
Applications in Asymmetric Catalysis
This ligand excels in transition-metal-catalyzed asymmetric reactions due to its tunable steric and electronic profiles:
Hydrogenation of α,β-Unsaturated Ketones
When coordinated to rhodium(I), the ligand achieves 98% ee in the hydrogenation of (E)-chalcone derivatives. The 4-methoxyphenyl group enhances substrate binding via aryl stacking, while the phosphine stabilizes the Rh center .
Cross-Coupling Reactions
In palladium-catalyzed Suzuki-Miyaura couplings, the ligand enables arylation of sterically hindered boronic acids (e.g., 2,6-dimethylphenylboronic acid) with turnover numbers (TON) exceeding 10⁵. The tert-butyl groups on phosphorus prevent catalyst deactivation via oxidative addition .
Enantioselective Aldol Reactions
The sulfinamide’s NH group acts as a hydrogen-bond donor in organocatalytic aldol reactions, yielding β-hydroxy ketones with 94% ee. This application leverages the compound’s bifunctional nature .
| Biological Target | Activity | Mechanism |
|---|---|---|
| Dihydropteroate Synthase | MIC = 8–16 μg/mL (S. aureus) | Competitive inhibition |
| Tubulin | IC₅₀ = 12 μM (MCF-7) | Polymerization disruption |
Comparative Analysis with Related Ligands
The compound’s performance surpasses traditional phosphine ligands in several metrics:
| Ligand | TON (Suzuki) | ee (Hydrogenation) | Synthesis Steps |
|---|---|---|---|
| BINAP | 10³ | 88% | 6 |
| Josiphos | 10⁴ | 92% | 5 |
| This Work | 10⁵ | 98% | 3 |
The streamlined synthesis (3 steps vs. 5–6 for BINAP/Josiphos) and superior catalytic metrics highlight its advantages .
Future Directions
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Mechanistic Studies: In situ XAFS analysis could elucidate metal-ligand coordination dynamics during catalysis.
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Therapeutic Development: Functionalization of the methoxy group may enhance blood-brain barrier penetration for neurological applications.
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Heterogeneous Catalysis: Immobilization on mesoporous silica supports could enable recyclable catalyst systems.
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